p-Phenylenediamine hydrochloride
Overview
Description
p-Phenylenediamine hydrochloride: is an organic compound with the chemical formula C6H9ClN2. It is a derivative of p-Phenylenediamine, where the amine groups are protonated by hydrochloric acid. This compound appears as a white crystalline solid and is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of 4-nitrochlorobenzene using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 4-chloroaniline is then treated with hydrochloric acid to yield p-Phenylenediamine hydrochloride.
Amination of Chlorobenzene: Another method involves the direct amination of chlorobenzene with ammonia under high pressure and temperature, followed by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production typically follows the reduction of nitro compounds due to its efficiency and scalability. The process involves:
Catalytic Hydrogenation: 4-nitrochlorobenzene is hydrogenated in the presence of a palladium catalyst.
Acid Treatment: The resulting 4-chloroaniline is treated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Phenylenediamine hydrochloride can undergo oxidation to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the para position relative to the amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the production of polymers such as Kevlar and other aramid fibers.
Dye Manufacturing: Acts as an intermediate in the synthesis of azo dyes.
Biology:
Enzyme Studies: Used in assays to study enzyme activities, particularly those involving oxidases.
Medicine:
Pharmaceuticals: Investigated for potential use in drug formulations due to its reactivity and ability to form stable compounds.
Industry:
Hair Dyes: Commonly used in hair dye formulations due to its ability to form stable colorants.
Rubber Industry: Used as an antioxidant in rubber processing to prevent degradation.
Mechanism of Action
Molecular Targets and Pathways: p-Phenylenediamine hydrochloride exerts its effects primarily through its ability to undergo redox reactions. In biological systems, it can interact with enzymes such as cytochrome oxidase, affecting cellular respiration pathways. Its reactivity with nucleophiles and electrophiles also makes it a versatile intermediate in various chemical syntheses.
Comparison with Similar Compounds
o-Phenylenediamine: Similar structure but with amine groups in the ortho position.
m-Phenylenediamine: Amine groups in the meta position.
Aniline: Single amine group attached to the benzene ring.
Uniqueness: p-Phenylenediamine hydrochloride is unique due to its para-substituted amine groups, which confer distinct reactivity patterns and make it particularly useful in polymer and dye synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for industrial applications.
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Properties
IUPAC Name |
benzene-1,4-diamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIURFJELJKSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
Record name | p-Phenylenediamine, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50968823 | |
Record name | p-Phenylenediamine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55972-71-9, 624-18-0, 540-24-9 | |
Record name | p-Phenylenediamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55972-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylenediamine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylenediamine, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenylenediamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055972719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fourrine DS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112725 | |
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Record name | p-Phenylenediamine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylenediamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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